3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid
Brand Name: Vulcanchem
CAS No.: 132788-56-8
VCID: VC20816006
InChI: InChI=1S/C14H16N2O5/c1-16-10-7-12(21-3)11(20-2)6-9(10)15-8(14(16)19)4-5-13(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)
SMILES: CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid

CAS No.: 132788-56-8

Cat. No.: VC20816006

Molecular Formula: C14H16N2O5

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid - 132788-56-8

Specification

CAS No. 132788-56-8
Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
IUPAC Name 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid
Standard InChI InChI=1S/C14H16N2O5/c1-16-10-7-12(21-3)11(20-2)6-9(10)15-8(14(16)19)4-5-13(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)
Standard InChI Key ZUSOXWFHBYXTGJ-UHFFFAOYSA-N
SMILES CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC
Canonical SMILES CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator